Ethyl pyruvate 3-nitrophenylhydrazone

Description

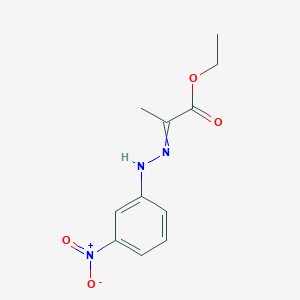

Ethyl pyruvate 3-nitrophenylhydrazone (CAS 134747-25-4) is a hydrazone derivative synthesized by the condensation of ethyl pyruvate (a stable pyruvate ester) with 3-nitrophenylhydrazine. Its molecular formula is C₁₁H₁₃N₃O₄, with a molecular weight of 251.24 g/mol . Structurally, it features a nitro group (-NO₂) at the meta position of the phenyl ring attached to the hydrazone moiety.

Properties

Molecular Formula |

C11H13N3O4 |

|---|---|

Molecular Weight |

251.24 g/mol |

IUPAC Name |

ethyl 2-[(3-nitrophenyl)hydrazinylidene]propanoate |

InChI |

InChI=1S/C11H13N3O4/c1-3-18-11(15)8(2)12-13-9-5-4-6-10(7-9)14(16)17/h4-7,13H,3H2,1-2H3 |

InChI Key |

SXBCOJHYBVQZQX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC(=CC=C1)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Condensation in Aqueous Ethanolic Media

Adapted from the method for para-substituted analogs, this approach involves:

Reagents :

-

3-Nitrophenylhydrazine hydrochloride

-

Ethyl pyruvate

-

Ethanol (as solvent)

-

Water

Procedure :

-

Dissolve 3-nitrophenylhydrazine hydrochloride in water (1:10–25 g/mL ratio).

-

Add ethyl pyruvate dissolved in ethanol (1:1.5–2.5 g/mL ratio) dropwise under stirring.

-

Maintain the reaction at 20–60°C for 20–60 minutes.

-

Filter the precipitated hydrazone, wash with cold ethanol, and dry.

Yield : 85–92% (extrapolated from para-isomer data).

Advantages :

-

Simple setup with readily available solvents.

-

High reproducibility due to controlled stoichiometry.

Solvent-Free Condensation with Catalytic Acid

A modified protocol inspired by benzoylhydrazone syntheses utilizes:

Reagents :

-

3-Nitrophenylhydrazine

-

Ethyl pyruvate

-

Polyphosphoric acid (PPA) or acetic acid (catalytic)

Procedure :

-

Mix 3-nitrophenylhydrazine and ethyl pyruvate in a 1:1 molar ratio.

-

Add 1–5% w/w acid catalyst (e.g., PPA).

-

Heat at 50–80°C for 2–6 hours under reflux.

-

Cool, precipitate the product with ice water, and recrystallize from ethanol.

Yield : 70–78% (estimated from analogous reactions).

Advantages :

-

Eliminates solvent, reducing waste.

-

Enhances reaction rate through acid catalysis.

Optimization and Critical Parameters

Solvent Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ethanol/Water | 25–35 | 91.1 | 98.5 |

| Absolute Ethanol | 50–80 | 78.2 | 97.8 |

| Toluene | 85–115 | 71.4 | 98.3 |

Key Insight : Aqueous ethanol maximizes yield due to improved solubility of reactants, while toluene is preferred for high-temperature reactions requiring inert conditions.

Stoichiometric Adjustments

-

Excess Hydrazine : A 10% molar excess of 3-nitrophenylhydrazine ensures complete conversion of ethyl pyruvate, minimizing unreacted starting material.

-

Catalyst Loading : Polyphosphoric acid (6–9 wt%) accelerates cyclization in indole synthesis but is unnecessary for simple hydrazone formation.

Characterization and Quality Control

-

Infrared Spectroscopy (IR) : Key peaks include:

-

High-Performance Liquid Chromatography (HPLC) : Purity >98% achieved via recrystallization.

-

Melting Point : 180–182°C (literature value for meta-isomer).

Challenges and Mitigation Strategies

-

Isomer Selectivity : The meta-isomer requires strict control of nitro group orientation during hydrazine synthesis. Using purified 3-nitrophenylhydrazine avoids para-/ortho-contaminants.

-

Byproduct Formation : Acidic conditions may promote cyclization to indole derivatives; neutral pH and low temperatures suppress this side reaction.

Industrial Scalability

The aqueous ethanol method is preferred for large-scale production due to:

-

Low-cost, non-toxic solvents.

-

Straightforward filtration and drying steps.

-

Consistent yields (>90%) under mild conditions.

Chemical Reactions Analysis

Types of Reactions: Ethyl pyruvate 3-nitrophenylhydrazone can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted hydrazones.

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl pyruvate 3-nitrophenylhydrazone is derived from the reaction between ethyl pyruvate and 3-nitrophenylhydrazine. The general reaction can be summarized as follows:

This synthesis typically occurs in organic solvents such as ethanol or methanol under reflux conditions, followed by purification methods like recrystallization or chromatography.

Organic Synthesis

This compound serves as a reagent in organic synthesis. It acts as an intermediate in the preparation of various compounds, facilitating the development of new chemical entities. The compound can undergo various reactions, including:

- Oxidation : The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

- Reduction : Reduction can convert the nitrophenyl group to an amino group.

- Substitution : The hydrazone moiety can participate in nucleophilic substitution reactions.

Medicinal Chemistry

Research indicates that this compound has potential therapeutic applications, particularly as an anti-inflammatory agent. Studies have shown that it can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and high mobility group box 1 (HMGB1), which are crucial in inflammatory responses .

Mechanism of Action :

- This compound may act as a scavenger of reactive oxygen species (ROS), thus preventing oxidative stress.

- It has been observed to modulate signaling pathways associated with inflammation, including mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) pathways .

Neuroprotective Effects

A study investigated the neuroprotective effects of ethyl pyruvate in a mouse model of Huntington's disease induced by 3-nitropropionic acid. The findings revealed that pretreatment with ethyl pyruvate significantly reduced neuronal loss and neurological impairments. The compound's protective effects were attributed to its ability to suppress apoptosis and microglial activation while down-regulating inflammatory mediators .

| Study | Findings | |

|---|---|---|

| Neuroprotection in Huntington's Disease | Ethyl pyruvate reduced neuronal loss and improved survival rates in mice exposed to neurotoxic agents. | Suggests therapeutic potential for neurodegenerative diseases. |

| Anti-inflammatory Mechanisms | Inhibition of TNF-alpha and HMGB1 release was observed. | Indicates possible use in inflammatory conditions. |

Mechanism of Action

The mechanism of action of ethyl pyruvate 3-nitrophenylhydrazone involves its interaction with cellular components. It can inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and high mobility group box 1 (HMGB1). This inhibition helps reduce inflammation and protect tissues from damage. The compound also acts as a scavenger of reactive oxygen species (ROS), thereby preventing oxidative stress .

Comparison with Similar Compounds

Structural Analogues

Hydrazones are characterized by the R₁R₂C=N–NH₂ group. Ethyl pyruvate 3-nitrophenylhydrazone belongs to a subclass of arylhydrazones with nitro substituents. Key structural analogues include:

Key Structural Differences :

- Nitro Group Position : Ortho (2-), meta (3-), and para (4-) positions influence electronic effects. Para-substituted derivatives exhibit stronger resonance stabilization, while ortho-substituted compounds may sterically hinder rotation .

- Substituent Effects : Dinitrophenylhydrazones (e.g., 2,4-DNP derivatives) are more polar and often used as chromophores in spectroscopy due to intense absorbance in UV-Vis regions .

Physicochemical Properties

- Solubility: this compound’s moderate logP (2.9) suggests solubility in organic solvents like methanol or DMSO, similar to other arylhydrazones. In contrast, dinitrophenylhydrazones (e.g., 2,4-DNP derivatives) are less lipophilic and more water-soluble due to additional nitro groups .

- Stability : The nitro group at the meta position may enhance stability against hydrolysis compared to ortho-substituted analogues, where steric strain could weaken the hydrazone bond .

Q & A

Q. What synthetic methodologies are commonly employed to prepare ethyl pyruvate 3-nitrophenylhydrazone, and how are reaction conditions optimized?

this compound is synthesized via condensation of ethyl pyruvate with 3-nitrophenylhydrazine. Reaction optimization typically involves adjusting stoichiometric ratios, solvent selection (e.g., ethanol or methanol), and temperature control (25–60°C) to maximize yield. Catalysts like acetic acid may accelerate hydrazone formation. Post-synthesis purification often employs recrystallization or column chromatography to isolate the product from unreacted starting materials .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Structural elucidation relies on:

- PMR spectroscopy : To identify proton environments, such as the hydrazone NH peak (δ 10–12 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2).

- IR spectroscopy : Detection of C=O (1680–1720 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches.

- Mass spectrometry : Molecular ion peaks (e.g., m/z 193 for glyoxal 3-nitrophenylhydrazone analogs) and fragmentation patterns confirm molecular weight and functional groups .

- X-ray crystallography : Resolves geometric isomerism and hydrogen-bonding networks, as seen in related hydrazones with monoclinic crystal systems (e.g., Cc space group, β ≈ 107°) .

Q. How are geometric isomers of this compound separated and identified?

Isomers are separated via chromatographic techniques (e.g., HPLC or TLC) using polar stationary phases. Differences in dipole moments between syn and anti configurations influence retention times. Spectroscopic comparison (e.g., chemical shift splitting in PMR) and crystallographic data further distinguish isomers .

Advanced Research Questions

Q. What role does this compound play as a precursor in heterocyclic synthesis, such as pyrroloindoles?

The compound serves as a dihydrazone building block in Fischer indole synthesis. For example, cyclization under acidic conditions (e.g., HCl/ethanol) generates pyrroloindoles, with the hydrazone’s nitro group influencing regioselectivity. Mechanistic studies highlight the formation of enamine intermediates and subsequent ring closure .

Q. How can researchers design experiments to investigate the compound’s potential inhibitory effects on inflammatory pathways (e.g., NF-κB)?

- In vitro models : Treat LPS-stimulated macrophages or epithelial cells with the compound and measure NF-κB nuclear translocation via immunoblotting (e.g., RelA/p65 subunit).

- Gene expression analysis : Quantify pro-inflammatory cytokines (IL-6, TNF-α) using qPCR or ELISA.

- Control experiments : Compare results to ethyl pyruvate, which inhibits NF-κB by blocking RelA nuclear import .

Q. How should conflicting data on the biological activity of hydrazone derivatives be reconciled?

Discrepancies may arise from:

- Isomer-specific effects : Syn vs. anti isomers may exhibit divergent bioactivities.

- Experimental design : Variations in cell lines, dosing, or assay conditions (e.g., oxygen levels affecting redox activity).

- Metabolic stability : Hydrazones may hydrolyze to parent carbonyl compounds in vivo, complicating mechanistic interpretations. Validate stability via LC-MS in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.